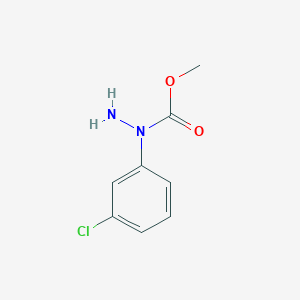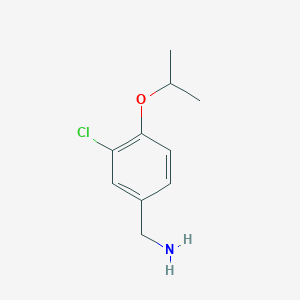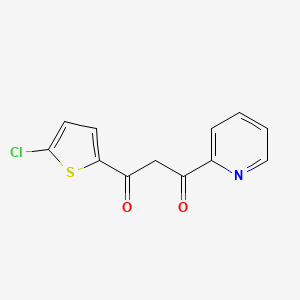![molecular formula C10H6ClNO3S2 B13874017 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid CAS No. 929214-73-3](/img/structure/B13874017.png)
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonyl and amino groups. One common method involves the use of a Grignard reagent, where 5-chloro-2-bromothiophene reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to introduce the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Aplicaciones Científicas De Investigación
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A precursor in the synthesis of the target compound.
Thiophene-3-carboxylic acid: Lacks the chloro and carbonylamino groups.
2-Aminothiophene derivatives: Similar structure but different functional groups.
Uniqueness
4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid is unique due to the presence of both the chloro and carbonylamino groups, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Propiedades
Número CAS |
929214-73-3 |
|---|---|
Fórmula molecular |
C10H6ClNO3S2 |
Peso molecular |
287.7 g/mol |
Nombre IUPAC |
4-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3S2/c11-8-2-1-7(17-8)9(13)12-6-4-16-3-5(6)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Clave InChI |
ILGZQFUMIUPXPL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C(=O)NC2=CSC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




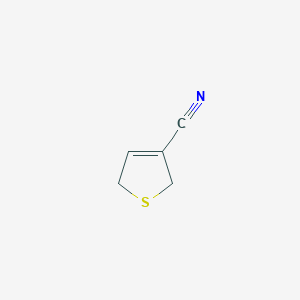


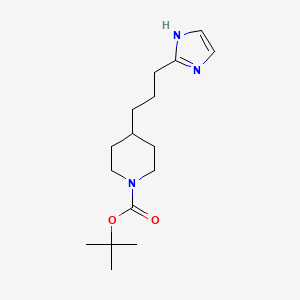
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)



